1-Acetylazetidin-3-yl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

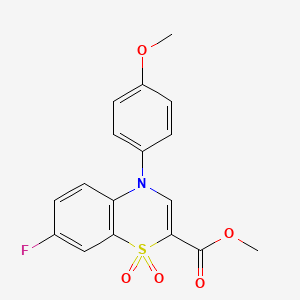

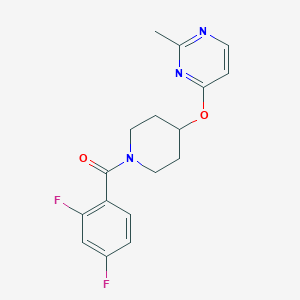

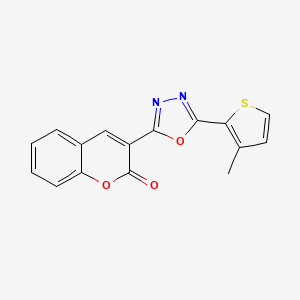

1-Acetylazetidin-3-yl methanesulfonate (CAS No. 136911-45-0) is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C6H11NO4S .

Molecular Structure Analysis

The molecular weight of 1-Acetylazetidin-3-yl methanesulfonate is 193.22. The specific structure formula and InChI Key are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Amino Acid Derivatives

1-Acetylazetidin-3-yl methanesulfonate is utilized in the synthesis of new azetidine and oxetane amino acid derivatives. These compounds are synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The resulting heterocyclic amino acid derivatives have potential applications in pharmaceuticals due to their biological activities.

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its role in developing new drugs. It serves as a building block for creating pharmacophore subunits in aza-heterocyclic molecules, which exhibit a variety of biological activities . Its unique properties make it a valuable asset in the design and synthesis of novel therapeutic agents.

Chemistry and Chemical Synthesis

1-Acetylazetidin-3-yl methanesulfonate is a key intermediate in chemical synthesis. It is used in the preparation of various heterocyclic building blocks, which are essential components in the development of complex organic molecules . Its role in reactions like the Suzuki–Miyaura cross-coupling enhances the diversification of novel compounds.

Industrial Applications

Industrially, this compound finds use as a heterocyclic building block. It is involved in the synthesis of aliphatic heterocycles, which are used in a wide range of industrial processes and products . Its versatility in synthesis makes it a valuable resource for industrial research and development.

Biotechnology

In biotechnology, 1-Acetylazetidin-3-yl methanesulfonate is researched for its potential in creating bioactive molecules. Its application in the synthesis of compounds with specific biological functions can lead to advancements in biotechnological applications .

Material Science

The compound’s unique properties are of interest in material science. It can be used to develop new materials with specific characteristics, such as increased durability or enhanced performance . Research in this area could lead to innovative materials for various technological applications.

Environmental Science

1-Acetylazetidin-3-yl methanesulfonate is also relevant in environmental science. Its impact on the environment is studied to ensure safe handling and disposal. Understanding its chemical properties helps in assessing its environmental footprint and developing safer alternatives if necessary .

Wirkmechanismus

Safety and Hazards

1-Acetylazetidin-3-yl methanesulfonate is classified as a hazardous substance. It has a hazard class of 6.1 and is associated with several hazard statements including H301, H311, H331, and H341 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact during pregnancy/while nursing .

Eigenschaften

IUPAC Name |

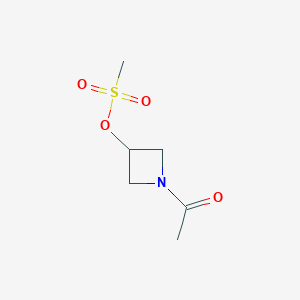

(1-acetylazetidin-3-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-5(8)7-3-6(4-7)11-12(2,9)10/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNFFGGEDGYWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylazetidin-3-yl methanesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

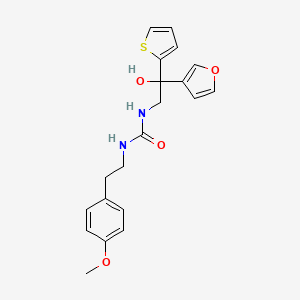

![1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2596701.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2596702.png)

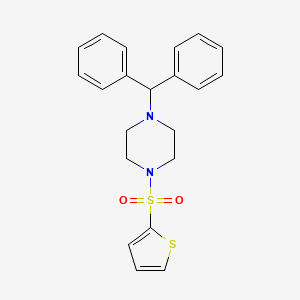

![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)